

Synthesis of 5-Bromo-2-fluoroanisole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-fluoroanisole

Cat. No.: B123389

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This guide provides a comprehensive overview of the primary synthesis route for **5-Bromo-2-fluoroanisole**, a key intermediate in the development of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

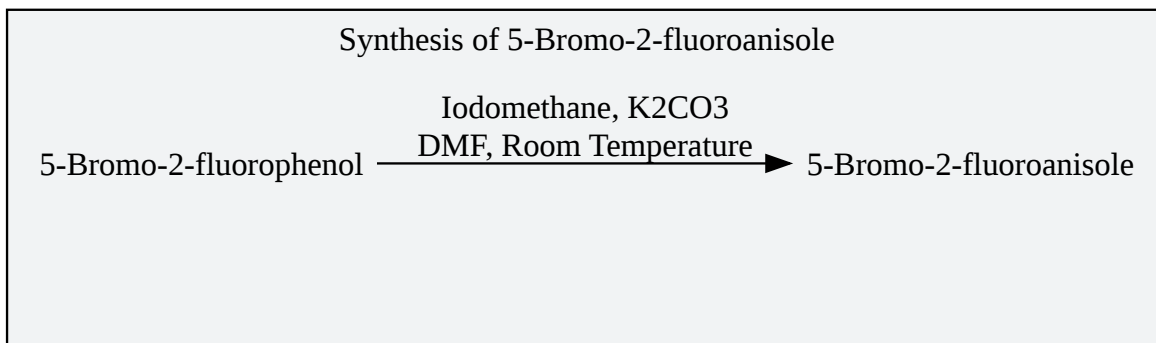
Introduction

5-Bromo-2-fluoroanisole (CAS No. 103291-07-2) is a halogenated aromatic ether.^[1] Its structure, featuring both bromine and fluorine substituents on an anisole backbone, makes it a valuable building block in organic synthesis, particularly for the introduction of the fluoroanisole moiety into more complex molecules.^{[1][2]} This compound is notably used in the preparation of bicyclic substituted hydroxyphenylmethanone derivatives, which act as inhibitors for 17 β -hydroxysteroid dehydrogenase type 2 (17 β -HSD2) and are investigated for the treatment of osteoporosis.^[3]

Primary Synthesis Route: Williamson Ether Synthesis

The most direct and commonly employed method for the synthesis of **5-Bromo-2-fluoroanisole** is the Williamson ether synthesis. This reaction involves the methylation of 5-Bromo-2-fluorophenol.

Reaction Scheme



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Caption: Williamson ether synthesis of **5-Bromo-2-fluoroanisole**.

Experimental Protocol

This protocol is based on a documented laboratory procedure.^[3]

Materials:

- 5-Bromo-2-fluorophenol
- Iodomethane (CH₃I)
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate

Procedure:

- In a reaction vessel, dissolve 5-Bromo-2-fluorophenol (13.0 g, 68.1 mmol) and iodomethane (19.3 g, 136 mmol) in N,N-Dimethylformamide (120 mL).

- Add potassium carbonate (18.8 g, 136 mmol) to the solution.
- Stir the reaction mixture at room temperature for 65 hours.
- Upon completion of the reaction, add water (150 mL) to the reaction mixture.
- Extract the aqueous layer with ethyl acetate (1 x 100 mL, 2 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (10:1) eluent to yield **5-bromo-2-fluoroanisole**.[\[3\]](#)

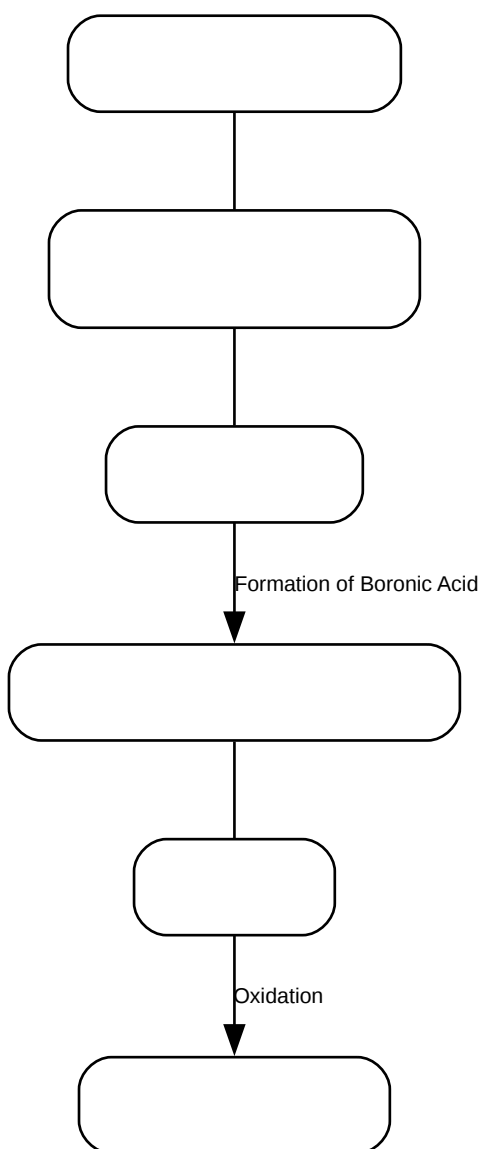
Quantitative Data

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Yield
5-Bromo-2-fluorophenol	C ₆ H ₄ BrFO	191.00	13.0	68.1	-
Iodomethane	CH ₃ I	141.94	19.3	136	-
Potassium carbonate	K ₂ CO ₃	138.21	18.8	136	-
5-Bromo-2-fluoroanisole	C ₇ H ₆ BrFO	205.02	14.2	69.3	Quantitative [3]

Synthesis of the Precursor: 5-Bromo-2-fluorophenol

The starting material, 5-Bromo-2-fluorophenol, can be synthesized from 1-bromo-4-fluorobenzene. This multi-step process involves the formation of a boronic acid intermediate followed by oxidation.

Synthesis Pathway



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